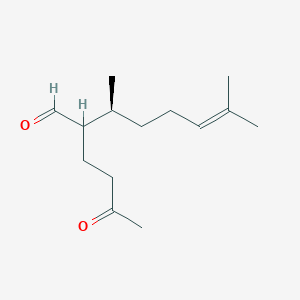

(3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal

Description

Structure

3D Structure

Properties

CAS No. |

343964-35-2 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal |

InChI |

InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14?/m0/s1 |

InChI Key |

ADHHNQWKEIKGAW-NBFOIZRFSA-N |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)C(CCC(=O)C)C=O |

Canonical SMILES |

CC(CCC=C(C)C)C(CCC(=O)C)C=O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Analogues of 3s 3,7 Dimethyl 2 3 Oxobutyl Oct 6 Enal

Survey of Potential Biological Sources and Isolation Strategies

Acyclic monoterpenoids, the broader class to which analogues of the title compound belong, are found in a variety of aromatic plants. nottingham.ac.ukresearchgate.net Essential oils from lemon grass (Cymbopogon species), rose-scented geraniums (Pelargonium species), and lemon-scented gums (Corymbia species) are rich sources of these compounds. nottingham.ac.ukresearchgate.net Other plants known to contain significant acyclic monoterpenes include Cinnamomum tenuipilum, Valeriana officinalis, and various mint and eucalyptus species. nih.gov The biosynthesis of these compounds typically originates from geranyl pyrophosphate. wikipedia.org

The initial step in isolating these natural products involves extraction from the plant matrix. The choice of method depends on the volatility and stability of the target compounds.

Common Isolation Strategies:

Steam Distillation: This traditional method is widely used for extracting volatile compounds like essential oils from aromatic plants. hilarispublisher.come3s-conferences.org It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. hilarispublisher.com

Solvent Extraction: This technique uses organic solvents of varying polarities to extract compounds from the plant material. gcm.edu.pk Common solvents include hexane, ethanol, and ethyl acetate. gcm.edu.pknih.gov

Advanced Extraction Techniques: Modern methods offer higher efficiency and selectivity. bohrium.com

Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids, most commonly CO2, as the extraction solvent. e3s-conferences.orgnih.gov This method is advantageous for its ability to extract compounds at low temperatures, preventing thermal degradation. nih.gov

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency. mdpi.com

The following table summarizes the primary extraction techniques for acyclic monoterpenoids from plant sources.

| Extraction Technique | Principle | Advantages | Common Plant Sources |

| Steam Distillation | Volatilization of compounds with steam followed by condensation. | Well-established, suitable for volatile oils. | Cymbopogon spp. (Lemongrass), Pelargonium spp. (Geranium) |

| Solvent Extraction | Dissolving compounds in a suitable organic solvent. | Versatile, can be tailored by solvent choice. | Various aromatic plants |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | High selectivity, low temperature, solvent-free product. | High-value essential oils |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample. | Reduced extraction time and solvent consumption. | Various plant materials |

| Ultrasound-Assisted Extraction (UAE) | Use of high-frequency sound waves to enhance extraction. | Increased yield and faster extraction at lower temperatures. | Heat-sensitive plant materials |

Chromatographic and Advanced Separation Techniques for the Enrichment and Purification of Related Natural Products

Following initial extraction, the resulting mixture is typically complex and requires further purification to isolate individual compounds. rsc.org Chromatography is the cornerstone of this purification process. hilarispublisher.com

Chromatographic Techniques:

Column Chromatography: A fundamental preparative technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). hilarispublisher.combohrium.com Compounds are separated based on their differential adsorption and elution with a solvent or solvent gradient. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical and preparative-scale separations. hilarispublisher.commdpi.com It offers excellent separation of compounds with similar polarities. mdpi.com Preparative HPLC is particularly useful for isolating pure compounds in larger quantities. rsc.org

Gas Chromatography (GC): An essential technique for the separation and analysis of volatile compounds, such as those found in essential oils. hilarispublisher.commdpi.com Preparative GC can be used to isolate small quantities of pure volatile compounds. bohrium.com

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing irreversible adsorption of samples. bohrium.comrsc.org

Advanced Separation Techniques:

Modern separation technologies provide enhanced resolution and efficiency. These are often used in combination to achieve high levels of purity. rsc.org

| Separation Technique | Principle of Separation | Application in Natural Product Purification |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Initial fractionation and purification of extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High-resolution purification of individual compounds. |

| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. | Separation and purification of volatile terpenoids. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support. | Purification of compounds prone to adsorption on solid supports. |

Analytical Procedures for Enantiomeric Excess Determination and Chiral Resolution of Analogous Compounds

Many monoterpenoids, including analogues of the title compound, are chiral and often exist in nature as non-racemic mixtures. acs.org The enantiomeric composition can be a key indicator of authenticity and biological origin. acs.orgacs.org Therefore, accurate determination of enantiomeric excess (e.e.) is crucial.

Chiral Resolution Techniques:

The separation of enantiomers, known as chiral resolution, is typically achieved using chiral chromatography. wikipedia.org

Chiral Gas Chromatography (Chiral GC): This is a widely used method for the enantiomeric separation of volatile chiral compounds like monoterpenes. researchgate.netnih.gov It employs a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is suitable for the separation of a broader range of chiral compounds, including less volatile ones. nih.gov It also utilizes CSPs, which can be based on polysaccharides (e.g., cellulose, amylose), proteins, or other chiral selectors. wikipedia.org

Determination of Enantiomeric Excess:

Once the enantiomers are separated, their relative amounts can be quantified to determine the enantiomeric excess.

Chromatographic Peak Area Integration: In both chiral GC and HPLC, the area under the peak for each enantiomer is proportional to its concentration. The e.e. can be calculated from these peak areas.

Chiroptical Sensing: This is a rapid method for determining both the enantiomeric excess and the total concentration of chiral terpenes. acs.orgnih.gov It involves the use of metal complexes that interact with the chiral analyte to produce a strong circular dichroism (CD) signal, which is related to the enantiomeric composition. acs.orgnih.gov

The following table outlines the analytical procedures for the chiral analysis of analogous compounds.

| Analytical Procedure | Principle | Application |

| Chiral Gas Chromatography (Chiral GC) | Differential interaction of enantiomers with a chiral stationary phase in a GC column. | Separation and quantification of volatile chiral monoterpenoids. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers on a column with a chiral stationary phase using a liquid mobile phase. | Resolution of a wide range of chiral natural products. |

| Chiroptical Sensing | Measurement of circular dichroism induced by the interaction of a chiral analyte with a sensing molecule. | Rapid determination of enantiomeric excess and concentration. |

Advanced Synthetic Methodologies and Stereoselective Approaches to 3s 3,7 Dimethyl 2 3 Oxobutyl Oct 6 Enal

Retrosynthetic Analysis and Strategic Disconnections for the (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal Skeleton

A logical retrosynthetic analysis of the target molecule reveals several key disconnections that simplify the structure into more readily available starting materials. The primary disconnection strategy involves breaking the C-C bond formed during the introduction of the 3-oxobutyl side chain. This leads to a key intermediate, (3S)-3,7-dimethyloct-6-enal, more commonly known as (S)-(-)-citronellal. The 3-oxobutyl moiety can be introduced via a conjugate addition of an appropriate nucleophile to an α,β-unsaturated aldehyde derived from (S)-citronellal, or through the reaction of an enolate or its equivalent with an electrophile.

| Target Molecule | Key Intermediate | Precursor | Starting Material |

| This compound | (S)-(-)-Citronellal | Citral | Geraniol (B1671447)/Nerol |

This retrosynthetic pathway highlights the importance of controlling the stereochemistry at the C3 position early in the synthetic sequence and then introducing the 3-oxobutyl side chain at a later stage.

Enantioselective Construction of the (3S)-Chiral Center: Catalytic Asymmetric Synthesis and Chiral Pool Strategies

The cornerstone of the synthesis of the target molecule is the establishment of the (3S)-stereocenter. Two principal strategies are employed for this purpose: catalytic asymmetric synthesis and the chiral pool approach.

Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to induce enantioselectivity in a reaction that creates the stereocenter. A prominent example is the asymmetric isomerization of N,N-diethylgeranylamine using a rhodium catalyst complexed with a chiral BINAP ligand. This reaction can be tuned to produce either the (R)- or (S)-enamine, which can then be hydrolyzed to the corresponding enantiomer of citronellal (B1669106) with high optical purity (>95% ee). orgsyn.org Specifically, the use of [Rh{(+)-BINAP}(cod)]ClO₄ catalyzes the isomerization to the (S)-enamine, leading to (S)-(-)-citronellal. orgsyn.org

Chiral Pool Strategies: This strategy utilizes a readily available enantiomerically pure natural product as a starting material. For the synthesis of the (3S)-target molecule, (S)-(-)-citronellal is the ideal chiral building block. While (R)-(+)-citronellal is more abundant in nature, (S)-(-)-citronellal can be sourced or synthesized. A powerful method for obtaining (S)-citronellal is through the chemoenzymatic reduction of geranial (the E-isomer of citral). A bienzymatic cascade using a copper radical oxidase and an ene reductase from the old yellow enzyme (OYE) family, such as GluER, can produce (S)-citronellal from geraniol with high conversion and excellent enantiomeric excess (99.2% ee). acs.orgtudelft.nl

Methodologies for the Formation of the Terminal Oct-6-enal (B12679739) and Internal 3-oxobutyl Moieties

The formation of the terminal oct-6-enal structure is inherent to the use of citronellal as a key intermediate. The primary challenge lies in the selective introduction of the 3-oxobutyl group at the C2 position. A well-established and efficient method for this transformation is the Michael-type addition of an enolate or its equivalent to an α,β-unsaturated aldehyde derived from citronellal.

A practical one-pot procedure involves the reaction of citronellal with methyl vinyl ketone. This reaction can be catalyzed by a silylated amine, such as diethylaminotrimethylsilane, in a refluxing solvent like acetonitrile (B52724). This method directly affords the desired 5-keto-aldehyde structure. While the literature predominantly describes this reaction for the synthesis of the (3R)-isomer from (R)-(+)-citronellal, the same methodology can be applied to (S)-(-)-citronellal to obtain the target (3S)-isomer.

| Reactants | Catalyst | Product |

| (S)-(-)-Citronellal, Methyl vinyl ketone | Diethylaminotrimethylsilane | This compound |

This reaction proceeds through the in situ formation of an enamine or silyl (B83357) enol ether from citronellal, which then undergoes a conjugate addition to methyl vinyl ketone.

Total Synthesis of this compound and Its Stereoisomers

A plausible total synthesis of this compound can be designed based on the principles outlined in the preceding sections. The synthesis would commence with the chemoenzymatic conversion of geraniol to (S)-(-)-citronellal.

Synthetic Scheme for this compound:

Enzymatic Synthesis of (S)-(-)-Citronellal: Geraniol is oxidized to geranial using a copper radical alcohol oxidase. Subsequent enantioselective reduction of the C=C double bond in geranial using an ene reductase (e.g., GluER) yields (S)-(-)-citronellal with high enantiopurity. acs.orgtudelft.nl

Michael-type Addition: The resulting (S)-(-)-citronellal is then subjected to a catalyzed reaction with methyl vinyl ketone. Using a catalyst such as diethylaminotrimethylsilane in acetonitrile at reflux, the 3-oxobutyl side chain is introduced at the C2 position to afford the final product, this compound.

The synthesis of the (3R)-stereoisomer follows an analogous pathway, starting from the more readily available (R)-(+)-citronellal. Other stereoisomers could potentially be accessed by employing different stereoselective catalysts in the initial asymmetric step or through non-selective methods followed by chiral separation.

Chemoenzymatic Synthesis and Biocatalytic Transformations for Stereocontrol

Chemoenzymatic approaches are particularly powerful for the synthesis of this compound due to the high stereoselectivity offered by enzymes. As highlighted previously, the key step of establishing the (3S)-chiral center can be efficiently achieved using a bienzymatic cascade.

The use of an alcohol oxidase to convert geraniol to citral, followed by an ene reductase for the asymmetric reduction, is a prime example of a chemoenzymatic strategy. acs.orgtudelft.nlnih.gov This method avoids the use of chiral metal catalysts and often proceeds under mild reaction conditions. The tunability of these enzymatic systems is a significant advantage; for instance, by selecting a different ene reductase (e.g., OYE2 from Saccharomyces cerevisiae), the (R)-enantiomer of citronellal can be produced with high enantiomeric excess. acs.orgtudelft.nlnih.gov

Further biocatalytic transformations could also be envisioned for the formation of the 3-oxobutyl side chain, for example, through an aldolase-catalyzed reaction, although this has not been specifically reported for this target molecule. The integration of biocatalysis into the synthetic route provides a green and efficient alternative to traditional chemical methods for achieving high levels of stereocontrol.

Spectroscopic Elucidation and Rigorous Structural Analysis of 3s 3,7 Dimethyl 2 3 Oxobutyl Oct 6 Enal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Complete Structural Assignment

One-dimensional (1D) ¹H NMR spectroscopy would be expected to reveal distinct signals for the aldehydic proton, the vinylic proton, and the various aliphatic protons. The aldehydic proton (CHO) would likely appear as a doublet in the downfield region (δ 9.5-9.8 ppm) due to coupling with the adjacent proton at the C2 position. The vinylic proton on the C6-C7 double bond would resonate in the olefinic region (δ 5.0-5.2 ppm). The numerous methyl groups would give rise to singlets or doublets in the upfield region (δ 0.9-2.2 ppm), with the protons of the acetyl group (CH₃CO) appearing as a distinct singlet.

The ¹³C NMR spectrum would provide crucial information about the carbon framework. The carbonyl carbons of the aldehyde and ketone functionalities would be expected to have characteristic chemical shifts in the highly deshielded region (δ 190-210 ppm). The sp²-hybridized carbons of the C=C double bond would appear in the olefinic region (δ 120-140 ppm), while the various sp³-hybridized carbons would resonate in the aliphatic region (δ 10-60 ppm).

To definitively connect the proton and carbon signals and establish the bonding network, a suite of two-dimensional (2D) NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling relationships between vicinal protons, allowing for the tracing of the proton-proton connectivity throughout the molecule's backbone and side chain. For instance, the correlation between the aldehydic proton and the proton at C2 would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): This technique would establish the direct one-bond correlations between protons and their attached carbons. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is critical for piecing together the molecular fragments and confirming the positions of quaternary carbons and functional groups. For example, correlations from the methyl protons of the acetyl group to the ketone carbonyl carbon would confirm the 3-oxobutyl side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, leading to the definitive elucidation of the constitution of (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental shifts may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (CHO) | 9.6 - 9.8 | d | ~2-3 |

| H2 | 2.3 - 2.5 | m | |

| H3 | 1.8 - 2.0 | m | |

| H4 | 1.3 - 1.5 | m | |

| H5 | 1.9 - 2.1 | m | |

| H6 | 5.0 - 5.2 | t | ~7 |

| H1' (CH₂) | 2.4 - 2.6 | t | ~7 |

| H2' (CH₂) | 2.6 - 2.8 | t | ~7 |

| CH₃ at C3 | 0.9 - 1.0 | d | ~6-7 |

| CH₃ at C7 (E/Z) | 1.6 - 1.7 | s | |

| CH₃ at C7 (E/Z) | 1.5 - 1.6 | s | |

| CH₃ at C3' (Ac) | 2.1 - 2.2 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental shifts may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 200 - 205 |

| C2 | 50 - 55 |

| C3 | 30 - 35 |

| C4 | 35 - 40 |

| C5 | 25 - 30 |

| C6 | 120 - 125 |

| C7 | 130 - 135 |

| C8 | 25 - 30 |

| C9 (CH₃ at C3) | 15 - 20 |

| C10 (CH₃ at C7) | 15 - 20 |

| C11 (CH₃ at C7) | 20 - 25 |

| C1' (CH₂) | 40 - 45 |

| C2' (CH₂) | 25 - 30 |

| C3' (C=O) | 205 - 210 |

| C4' (CH₃) | 25 - 30 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for Elemental Composition and Connectivity

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through the analysis of its fragmentation patterns.

For this compound, which has a molecular formula of C₁₄H₂₄O₂, the theoretical exact mass can be calculated. Using an ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ or other adducts would be observed. The high resolution of the mass analyzer allows for the experimental determination of the mass-to-charge ratio (m/z) to several decimal places. A comparison of the measured exact mass with the theoretical mass would confirm the elemental formula, typically with an error of less than 5 ppm.

Table 3: Theoretical Exact Mass for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₄H₂₅O₂⁺ | 225.1850 |

| [M+Na]⁺ | C₁₄H₂₄O₂Na⁺ | 247.1670 |

The fragmentation of the molecular ion or its adducts in the mass spectrometer, often induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, provides valuable structural information. The fragmentation pathways are governed by the underlying chemical structure, with cleavage occurring at weaker bonds or through characteristic rearrangements.

For this compound, several key fragmentation pathways could be predicted:

Alpha-cleavage adjacent to the carbonyl groups: The bonds adjacent to the aldehyde and ketone carbonyls are susceptible to cleavage. This could lead to the loss of the formyl group (CHO) or fragments corresponding to the butanone side chain.

McLafferty rearrangement: Both the aldehyde and ketone functionalities contain γ-hydrogens, making them amenable to the McLafferty rearrangement. This would result in the neutral loss of an alkene and the formation of a characteristic enol radical cation.

Cleavage of the aliphatic chain: Fragmentation can also occur along the octenal backbone, leading to a series of hydrocarbon losses.

Infrared (IR) and Raman Spectroscopy for Comprehensive Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic spectrum that is a fingerprint of the molecule's functional groups.

For this compound, the IR and Raman spectra would be expected to exhibit several characteristic bands corresponding to its functional groups:

C=O Stretching Vibrations: The presence of two carbonyl groups, an aldehyde and a ketone, would give rise to strong absorption bands in the IR spectrum. The aldehyde C=O stretch is typically observed around 1720-1740 cm⁻¹, while the ketone C=O stretch appears in a similar region, around 1705-1725 cm⁻¹. The exact positions can be influenced by conjugation and the local electronic environment. In the Raman spectrum, these vibrations would also be active.

C-H Stretching Vibrations: The aldehydic C-H stretch would produce a characteristic pair of weak to medium bands in the region of 2700-2750 cm⁻¹ and 2800-2850 cm⁻¹. The sp² C-H stretch of the vinylic proton would be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹.

C=C Stretching Vibration: The stretching vibration of the carbon-carbon double bond in the octenal chain would result in a band of variable intensity in the region of 1640-1680 cm⁻¹.

C-H Bending Vibrations: The various C-H bending (scissoring, wagging, twisting, and rocking) vibrations of the methyl and methylene groups would produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

A comprehensive vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT) calculations, can provide a more detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. This allows for a thorough confirmation of the presence of all the expected functional groups and provides further evidence for the proposed molecular structure.

Table 4: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aldehyde (CHO) | C=O Stretch | 1720 - 1740 | Strong | Medium |

| C-H Stretch | 2700 - 2750, 2800 - 2850 | Weak-Medium | Medium | |

| Ketone (C=O) | C=O Stretch | 1705 - 1725 | Strong | Medium |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium-Weak | Strong |

| =C-H Stretch | 3010 - 3040 | Medium | Medium | |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong | Strong |

| CH₂ Bend | ~1465 | Medium | Medium | |

| CH₃ Bend | ~1375 | Medium | Medium |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination at the (3S) Stereocenter

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exceptionally sensitive to the stereochemistry of a molecule. Since this compound possesses a single stereocenter at the C3 position, these methods are crucial for determining its absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A chromophore, such as the carbonyl group or the carbon-carbon double bond in the vicinity of the stereocenter, will give rise to a CD signal, known as a Cotton effect. The sign and magnitude of the Cotton effect are directly related to the three-dimensional arrangement of atoms around the chromophore.

For this compound, the n → π* electronic transition of the aldehyde and ketone carbonyl groups would be expected to produce CD signals in the UV region (around 280-320 nm). The sign of the Cotton effect associated with these transitions can often be predicted using empirical rules, such as the Octant Rule for chiral ketones and aldehydes. By analyzing the observed CD spectrum and comparing it to the predictions from these rules or to the spectra of related compounds with known absolute configurations, the (S) configuration at the C3 stereocenter can be confirmed.

ORD spectroscopy measures the variation of optical rotation with the wavelength of plane-polarized light. An ORD spectrum displays a plain curve far from an absorption band and an anomalous curve (a Cotton effect) in the region of an absorption band. The shape and sign of the Cotton effect in the ORD spectrum are also indicative of the absolute configuration.

The combination of CD and ORD data, often supported by quantum chemical calculations of the chiroptical properties, provides a powerful and non-destructive method for the unambiguous assignment of the absolute stereochemistry of a chiral molecule like this compound.

X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemical Assignment and Conformational Analysis

While the spectroscopic methods described above provide a wealth of information leading to a confident structural assignment, X-ray crystallography remains the gold standard for the unambiguous determination of the complete three-dimensional structure of a molecule, including its absolute stereochemistry.

However, the application of X-ray crystallography is contingent on the ability to grow a single crystal of suitable quality. For many oils and low-melting solids, such as this compound is likely to be, obtaining such crystals can be challenging. In such cases, a common strategy is to prepare a crystalline derivative of the molecule.

For this compound, a variety of derivatives could be synthesized to facilitate crystallization. For example, the aldehyde functionality could be reacted with a chiral derivatizing agent, such as a chiral amine, to form a crystalline imine or hydrazone. Alternatively, the ketone could be selectively reduced to an alcohol, which could then be esterified with a heavy-atom-containing carboxylic acid (e.g., p-bromobenzoic acid).

Once a suitable crystalline derivative is obtained, single-crystal X-ray diffraction analysis can be performed. This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the precise positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined. This allows for the direct visualization of the molecular structure, including bond lengths, bond angles, and torsion angles.

Crucially, for a non-centrosymmetric crystal containing a chiral molecule, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration of the stereocenters without the need for a reference to a known chiral center. The Flack parameter, which is refined during the structure solution, provides a reliable indicator of the correct absolute stereochemistry.

Chemical Reactivity, Transformation, and Derivatization Studies of 3s 3,7 Dimethyl 2 3 Oxobutyl Oct 6 Enal

Reactions Involving the Aldehyde Functionality: Selective Reductions, Oxidations, and Nucleophilic Additions

The aldehyde group in (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal is the most reactive site for many transformations due to its steric accessibility and the electrophilicity of the carbonyl carbon.

Selective Reductions: The selective reduction of the aldehyde in the presence of the ketone is a key transformation. Aldehydes are generally more reactive towards nucleophilic attack, including hydride reagents, than ketones. study.com This difference in reactivity allows for chemoselective reduction. Reagents such as sodium borohydride (NaBH₄) can be effective, especially under controlled conditions (e.g., low temperature) to favor the reduction of the aldehyde. More specialized reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] or systems like NaBH₄/Na₂C₂O₄ in water offer high selectivity for aldehyde reduction. orientjchem.org For instance, Raney nickel has also been shown to be an effective reagent for the chemoselective reduction of aldehydes in the presence of ketones. thieme-connect.com

Selective Oxidations: Aldehydes are readily oxidized to carboxylic acids, while ketones are generally resistant to oxidation under mild conditions. libretexts.orgchemguide.co.uk This provides a straightforward pathway for the selective transformation of the aldehyde moiety. Common oxidizing agents for this purpose include Tollens' reagent (a solution of silver nitrate and ammonia), which provides a qualitative test for aldehydes, and Fehling's or Benedict's solutions. chemguide.co.uklibretexts.org For preparative purposes, reagents like potassium permanganate (KMnO₄) under controlled pH or chromium-based oxidants can be employed, although care must be taken to avoid cleavage of the double bond. libretexts.org The oxidation of aldehydes often proceeds through a hydrate intermediate formed by the addition of water to the carbonyl group. libretexts.org

Nucleophilic Additions: The aldehyde carbonyl is a prime target for nucleophilic addition reactions. ksu.edu.samedlifemastery.comopenstax.org A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and ylides (in Wittig reactions), will preferentially attack the aldehyde over the ketone. ksu.edu.salibretexts.org For example, the addition of a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol at the original aldehyde position. Similarly, reaction with hydrogen cyanide (HCN) would yield a cyanohydrin. libretexts.org

| Reaction Type | Reagent/Conditions | Predicted Product |

|---|---|---|

| Selective Reduction | NaBH₄ (controlled temp.), NaBH(OAc)₃ | (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-en-1-ol |

| Selective Oxidation | Tollens' reagent, KMnO₄ (mild) | (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enoic acid |

| Nucleophilic Addition (Grignard) | R-MgX, then H₃O⁺ | Secondary alcohol derivative |

Transformations at the Ketone Moiety: Carbonyl Chemistry, Condensation Reactions, and Enolate Chemistry

The ketone functionality, while less reactive than the aldehyde, offers a rich area for chemical transformations, particularly through enolate chemistry and condensation reactions.

Carbonyl Chemistry: The ketone can undergo nucleophilic addition, although it is less reactive than the aldehyde. To achieve selective reaction at the ketone, the more reactive aldehyde group may need to be protected first (e.g., as an acetal). Once protected, the ketone can be targeted by strong nucleophiles or reducing agents.

Condensation Reactions: The presence of both aldehyde and ketone functionalities within the same molecule opens up the possibility of intramolecular aldol condensation. jove.comntu.edu.sglibretexts.org In the presence of a base, an enolate can be formed at one of the α-carbons of the ketone. This enolate can then attack the electrophilic aldehyde carbonyl, leading to the formation of a cyclic β-hydroxy ketone, which may subsequently dehydrate to form a cyclic α,β-unsaturated ketone. jove.comallen.indoubtnut.com The regioselectivity of enolate formation and the subsequent cyclization would depend on the reaction conditions and the relative stability of the resulting ring systems (typically 5- or 6-membered rings are favored). jove.comlibretexts.org

Enolate Chemistry: Enolates can be selectively formed from the ketone by using a strong, sterically hindered base like lithium diisopropylamide (LDA). byjus.commasterorganicchemistry.com The resulting enolate is a powerful nucleophile and can participate in various alkylation and acylation reactions. masterorganicchemistry.comlibretexts.org The specific enolate formed (kinetic vs. thermodynamic) can often be controlled by the choice of base, solvent, and temperature. The kinetic enolate is formed faster by deprotonation of the less substituted α-carbon, while the thermodynamic enolate is more stable and is formed under conditions that allow for equilibrium. utexas.edu

| Reaction Type | Reagent/Conditions | Predicted Intermediate/Product |

|---|---|---|

| Intramolecular Aldol Condensation | Base (e.g., NaOH, LDA) | Cyclic β-hydroxy ketone or cyclic α,β-unsaturated ketone |

| Enolate Formation and Alkylation | 1. LDA; 2. R-X | α-Alkylated ketone derivative |

Chemical Modifications of the Olefinic Double Bond: Hydrogenation, Epoxidation, and Dihydroxylation Reactions

The carbon-carbon double bond in the side chain provides another site for chemical modification, which can often be achieved selectively in the presence of the carbonyl groups.

Hydrogenation: Catalytic hydrogenation can be used to reduce the double bond to a single bond. The choice of catalyst is crucial for selectivity. For instance, palladium on carbon (Pd/C) is a highly active hydrogenation catalyst that tends to reduce C=C bonds preferentially over C=O bonds. pnnl.govresearchgate.net Therefore, treatment with H₂ over Pd/C would likely yield the corresponding saturated aldehyde-ketone. Other catalysts, such as rhodium or ruthenium complexes, can also be employed for selective olefin hydrogenation. google.comnih.gov

Epoxidation: The double bond can be converted to an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation. However, in the presence of a ketone, Baeyer-Villiger oxidation can be a competing reaction. A more selective method for epoxidizing electron-deficient alkenes (such as α,β-unsaturated systems, which is not the case here but illustrates the principle of tailored reagents) involves nucleophilic epoxidation using hydrogen peroxide and a base. youtube.comthieme-connect.com For an isolated double bond as in the title compound, m-CPBA or similar peroxy acids are expected to be effective.

Dihydroxylation: The olefinic bond can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (KMnO₄) under cold, dilute, and basic conditions. These reactions typically proceed via a syn-addition mechanism.

| Reaction Type | Reagent/Conditions | Predicted Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | (3S)-3,7-Dimethyl-2-(3-oxobutyl)octanal |

| Epoxidation | m-CPBA | Corresponding epoxide |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | Corresponding diol |

Stereoselective Reactions and Rearrangements Adjacent to the (3S) Chiral Center

The existing (3S) chiral center can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as asymmetric induction. researchgate.netuwindsor.ca

Reactions at the α-carbon to the aldehyde (C2) or the α-carbon to the chiral center (C4) can be influenced by the stereochemistry at C3. For example, in nucleophilic additions to the aldehyde, the chiral center can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. This is often rationalized using models like the Felkin-Anh or Cram's rule, which predict the stereochemical outcome based on the steric and electronic properties of the substituents on the chiral center. uwindsor.ca Similarly, enolate formation and subsequent reactions at C2 can also exhibit diastereoselectivity.

Rearrangements, such as those that might occur under acidic conditions, would also be influenced by the stereochemistry of the molecule, potentially leading to the formation of new chiral centers with a degree of stereocontrol. The development of highly stereoselective methods for creating adjacent stereocenters in acyclic systems is a significant area of research. acs.orgacs.org

Synthesis of Complex Intermediates and Building Blocks Utilizing this compound as a Key Precursor

The multiple functional groups and the inherent chirality of this compound make it a valuable starting material for the synthesis of more complex molecules. It is structurally related to citronellal (B1669106), a well-known monoterpene used extensively as a chiral building block in organic synthesis. researchgate.net

By leveraging the selective reactions described above, a variety of complex intermediates can be generated. For example:

Selective reduction of the aldehyde followed by protection of the resulting primary alcohol would allow for further transformations at the ketone and olefin.

Intramolecular aldol condensation could lead to the synthesis of chiral cyclopentane or cyclohexane derivatives.

Oxidation of the aldehyde to a carboxylic acid, followed by further transformations, could lead to a range of chiral acid derivatives.

The combination of these transformations allows for the elaboration of the carbon skeleton and the introduction of new functional groups with stereochemical control, making this compound a potentially useful precursor for the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

Theoretical and Computational Chemistry Investigations of 3s 3,7 Dimethyl 2 3 Oxobutyl Oct 6 Enal

Conformational Analysis and Potential Energy Surface Mapping via Molecular Mechanics and Dynamics Simulations

The structural flexibility of (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal, which arises from several single bonds, allows it to adopt numerous conformations. Understanding the preferred three-dimensional structures is crucial as they dictate the molecule's physical properties and chemical reactivity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for this purpose. MM methods employ classical force fields (e.g., AMBER, MMFF) to rapidly calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the dihedral angles of the molecule's rotatable bonds, a potential energy surface (PES) can be mapped. This map reveals the landscape of possible conformations, highlighting low-energy valleys that correspond to stable conformers.

MD simulations build upon this by introducing thermal energy and simulating the atomic movements over time. This allows for a more extensive exploration of the conformational space, potentially overcoming energy barriers to find the global energy minimum. The resulting trajectory provides information on the relative populations of different conformers at a given temperature. For this compound, key areas of flexibility include the octenal backbone and the oxobutyl side chain. The interactions between the aldehyde and ketone functional groups can lead to specific folded conformations being particularly stable.

Table 1: Hypothetical Low-Energy Conformers of this compound (Note: This data is illustrative and represents typical output from a molecular mechanics calculation.)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°C) | Key Dihedral Angle 2 (°C) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-1 | 0.00 | 178.5 | -65.2 | 45.2 |

| Conf-2 | 0.85 | -70.1 | 175.8 | 21.0 |

| Conf-3 | 1.20 | 68.4 | 72.3 | 13.5 |

| Conf-4 | 1.95 | 179.2 | 88.1 | 5.1 |

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors (e.g., Fukui functions)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of a molecule's electronic structure. These calculations allow for the visualization and analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO shows where an electron is most likely to be accepted, highlighting sites for nucleophilic attack. For this compound, the HOMO is likely distributed around the C=C double bond and the oxygen lone pairs, while the LUMO is expected to be localized on the carbonyl carbons of the aldehyde and ketone groups.

Reactivity descriptors derived from these calculations quantify the reactivity of different atomic sites. Fukui functions, for example, indicate the change in electron density at a specific point when the total number of electrons in the system changes. This helps to precisely identify the most electrophilic and nucleophilic atoms in the molecule, offering a more nuanced view than simple electrostatic potential maps. Such analysis would confirm the high reactivity of the aldehyde carbon towards nucleophiles.

Table 2: Hypothetical Reactivity Descriptors for Selected Atoms (Note: This data is illustrative of typical quantum chemical calculation results.)

| Atomic Site | Descriptor | Value | Interpretation |

|---|---|---|---|

| Aldehyde Carbon (C1) | Fukui (f+) | 0.152 | High susceptibility to nucleophilic attack |

| Ketone Carbon (C10) | Fukui (f+) | 0.128 | Susceptible to nucleophilic attack |

| Olefinic Carbon (C6) | Fukui (f-) | 0.095 | Susceptible to electrophilic attack |

| Aldehyde Oxygen (O1) | Fukui (f-) | 0.141 | High susceptibility to electrophilic attack |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, CD Spectra) using Density Functional Theory (DFT)

DFT has become a highly reliable tool for predicting various spectroscopic parameters. researchgate.net By calculating the magnetic shielding tensors of atomic nuclei in the presence of a magnetic field, it is possible to predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net These predictions are invaluable for confirming the structure of a synthesized compound or for assigning signals in complex experimental spectra. The process typically involves optimizing the molecule's geometry and then performing a shielding calculation using a suitable functional (e.g., B3LYP) and basis set. researchgate.net

Similarly, DFT can compute the vibrational frequencies corresponding to the normal modes of molecular motion. These frequencies can be directly correlated with peaks in an experimental infrared (IR) spectrum. For this compound, this would allow for the unambiguous assignment of characteristic peaks, such as the C=O stretching frequencies for the aldehyde and ketone, and the C=C stretching of the alkene.

Given the chiral nature of the molecule, predicting its Circular Dichroism (CD) spectrum is also possible. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration of stereocenters. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum, which, when compared to an experimental spectrum, can be used to definitively assign the (3S) configuration.

Table 3: Illustrative DFT-Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Aldehyde C=O | 201.5 | 202.1 |

| Ketone C=O | 209.8 | 210.5 |

| Olefinic C | 124.3 | 124.9 |

| Olefinic CH | 131.8 | 132.2 |

| Chiral CH | 45.7 | 46.3 |

Elucidation of Reaction Mechanisms and Transition States for Chemical Transformations Involving this compound

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions. For this compound, reactions such as nucleophilic addition to the carbonyl groups or electrophilic addition to the double bond can be modeled.

Using DFT, the entire reaction pathway can be mapped out. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—can be located and characterized. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

By calculating the energies of all species along the reaction path, a detailed energy profile can be constructed. This profile can reveal whether a reaction is thermodynamically favorable (by comparing reactant and product energies) and kinetically feasible (by examining the activation energy). This approach could be used, for example, to determine whether a nucleophile would preferentially attack the aldehyde or the ketone, providing insights into the molecule's chemoselectivity.

Computational Design of Novel Derivatives and Analogues with Tailored Reactivity Profiles

The insights gained from computational analysis can be leveraged to design new molecules with desired properties. Using this compound as a scaffold, computational methods can guide the rational design of analogues with tailored reactivity. nih.gov

For instance, if the goal is to enhance the electrophilicity of the ketone, different electron-withdrawing groups could be computationally substituted nearby, and their effect on the LUMO energy and charge distribution could be calculated. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural modifications with changes in reactivity or other properties. nih.gov This in silico screening process allows chemists to prioritize the most promising candidates for synthesis, saving significant time and resources compared to a purely experimental trial-and-error approach. nih.gov

Table 4: Hypothetical Design of Analogues and Predicted Reactivity Changes

| Analogue Modification | Design Goal | Predicted Effect | Computational Metric |

|---|---|---|---|

| Fluorination at C11 | Increase ketone electrophilicity | Enhanced reactivity towards nucleophiles | Lowered LUMO energy |

| Replace C7-methyl with CF3 | Increase alkene electrophilicity | Enhanced reactivity in Michael additions | Increased positive charge on C6 |

| Introduce hydroxyl at C5 | Promote intramolecular cyclization | Formation of a cyclic hemiacetal | Calculated reaction barrier is low |

Future Research Avenues and Potential Applications in Advanced Chemical Synthesis and Materials Science

Exploration as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The inherent chirality of (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal, stemming from the stereocenter at the C3 position, makes it a candidate for exploration as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically pure product. The stereodefined center in this compound could be leveraged to direct the stereoselective formation of new chiral centers in a substrate.

Furthermore, the presence of oxygen-containing functional groups (aldehyde and ketone) offers potential coordination sites for metal ions. This suggests that derivatives of this compound could be synthesized to act as chiral ligands in asymmetric catalysis. These ligands could coordinate with transition metals to form catalysts capable of promoting a wide range of enantioselective transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, and the scaffold of this molecule offers a unique starting point.

Integration into Complex Polyketide or Terpenoid Total Synthesis Strategies

The structural framework of this compound is reminiscent of subunits found in naturally occurring polyketides and terpenoids. Polyketides are a large and diverse class of secondary metabolites with a wide range of biological activities. nih.govuni-muenchen.de Terpenoids are another major class of natural products derived from isoprene (B109036) units. nih.gov

The combination of a chiral center and multiple functional groups in this compound makes it an attractive chiral building block for the total synthesis of these complex natural products. Its aldehyde and ketone functionalities provide reactive handles for chain elongation and cyclization reactions, which are key steps in the assembly of polyketide and terpenoid skeletons. The existing stereocenter could serve as a crucial control element, setting the stereochemistry for subsequent chiral centers in the target molecule. Synthetic chemists could envision using this compound as a starting material to access intricate molecular architectures that would be challenging to construct from simpler precursors.

Development of Novel Chemical Probes or Reactivity-Based Sensing Systems

Chemical probes are small molecules used to study biological systems, often by selectively interacting with a specific protein or other biomolecule. The reactivity of the aldehyde and ketone groups in this compound could be exploited to design novel chemical probes. For instance, the aldehyde could be used to form covalent bonds with nucleophilic residues in proteins, allowing for the labeling and identification of specific protein targets.

Moreover, the conjugated system that can be formed from the enal moiety could be the basis for developing reactivity-based sensing systems. These systems typically involve a molecule that undergoes a measurable change in its properties (e.g., fluorescence or color) upon reaction with a specific analyte. The reactivity of the α,β-unsaturated aldehyde could be tuned to react selectively with certain nucleophiles, leading to a detectable signal. The chiral nature of the molecule could also be used to develop sensors that can distinguish between enantiomers of a target analyte.

Application as a Chiral Building Block for the Synthesis of Advanced Organic Materials

The demand for advanced organic materials with precisely controlled three-dimensional structures is growing, particularly in fields like electronics, optics, and biomedical engineering. Chiral molecules are of particular interest for creating materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence.

This compound could serve as a valuable chiral building block for the synthesis of such materials. sigmaaldrich.com Its functional groups allow for its incorporation into polymeric structures or supramolecular assemblies. By polymerizing or co-polymerizing derivatives of this molecule, it may be possible to create chiral polymers with helical structures or other well-defined three-dimensional arrangements. These materials could find applications in chiral chromatography, as components of optical displays, or in the development of new types of sensors.

Unexplored Chemical Transformations, Rearrangements, and Scaffold Diversification

The rich functionality of this compound opens the door to a wide array of unexplored chemical transformations. The aldehyde and ketone can undergo a plethora of reactions, including reductions, oxidations, additions of various nucleophiles, and condensations. The olefinic bond can participate in reactions such as hydrogenation, epoxidation, and various cycloadditions.

Q & A

Basic: What are the standard synthetic routes for (3S)-3,7-Dimethyl-2-(3-oxobutyl)oct-6-enal, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as aldol condensation or ketone alkylation, to assemble the branched aldehyde backbone. For example, analogous compounds are synthesized via oxidation of alcohol precursors using DMSO/oxalyl chloride at low temperatures (e.g., -78°C), followed by quenching and purification via flash chromatography . Key intermediates should be characterized using NMR (e.g., H/C) to confirm stereochemistry and GC-MS for purity assessment. Advanced techniques like X-ray crystallography may resolve ambiguities in stereochemical configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.